(4-{4-[(1-Phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-yl]methanone
Overview
Description
(4-{4-[(1-Phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline core, a piperazine ring, and an adamantyl group, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-[(1-Phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-yl]methanone typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the adamantyl group through a Friedel-Crafts acylation reaction. The final step involves the coupling of the furoyl group to the piperazine ring under specific conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining the quality and yield. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-{4-[(1-Phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinazoline core and piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
Scientific Research Applications
(4-{4-[(1-Phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)[5-(tricyclo[331
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has shown potential as a biological probe for studying cellular processes and interactions due to its ability to interact with specific biomolecules.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism by which (4-{4-[(1-Phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-yl]methanone exerts its effects involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring and adamantyl group contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity. The furoyl group may also play a role in stabilizing the compound’s interaction with its targets, leading to the modulation of specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(4-{4-[(1-Phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-yl]methanone: can be compared with other quinazoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the furoyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
[5-(1-adamantyl)furan-2-yl]-[4-[4-(1-phenylethylamino)quinazolin-2-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O2/c1-23(27-7-3-2-4-8-27)36-32-28-9-5-6-10-29(28)37-34(38-32)40-15-13-39(14-16-40)33(41)30-11-12-31(42-30)35-20-24-17-25(21-35)19-26(18-24)22-35/h2-12,23-26H,13-22H2,1H3,(H,36,37,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJPINARSDQQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=C(O5)C67CC8CC(C6)CC(C8)C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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